molecular formula C17H19N5O B11231429 N-[4-(benzyloxy)benzyl]-2-ethyl-2H-tetrazol-5-amine

N-[4-(benzyloxy)benzyl]-2-ethyl-2H-tetrazol-5-amine

Cat. No.: B11231429
M. Wt: 309.4 g/mol
InChI Key: QSCARBDVXYTOFZ-UHFFFAOYSA-N
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Description

N-{[4-(BENZYLOXY)PHENYL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(BENZYLOXY)PHENYL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cycloaddition reaction between an azide and a nitrile compound under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative in the presence of a base.

    Attachment of the Phenylmethyl Moiety: The phenylmethyl group can be attached through a Friedel-Crafts alkylation reaction, where a benzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(BENZYLOXY)PHENYL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like thiols or amines replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Benzyl halides, phenol derivatives, Lewis acids (e.g., AlCl₃)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Thiol or amine derivatives

Scientific Research Applications

N-{[4-(BENZYLOXY)PHENYL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{[4-(BENZYLOXY)PHENYL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the tetrazole ring.

    4-Methoxybenzylamine: Contains a similar phenylmethyl moiety but with a methoxy group instead of a benzyloxy group.

Uniqueness

N-{[4-(BENZYLOXY)PHENYL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of the tetrazole ring, which imparts stability and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

2-ethyl-N-[(4-phenylmethoxyphenyl)methyl]tetrazol-5-amine

InChI

InChI=1S/C17H19N5O/c1-2-22-20-17(19-21-22)18-12-14-8-10-16(11-9-14)23-13-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,20)

InChI Key

QSCARBDVXYTOFZ-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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